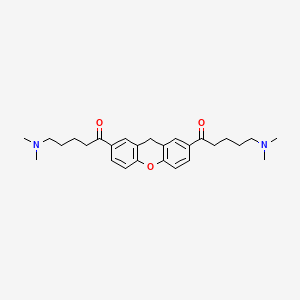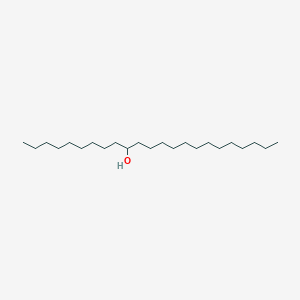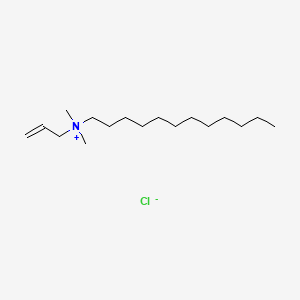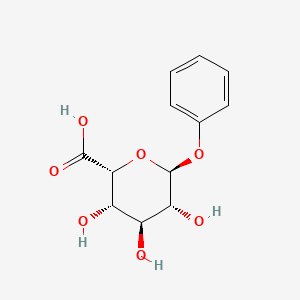
alpha-L-Idopyranosiduronic acid, phenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-L-Idopyranosiduronic acid, phenyl: is a chemical compound with the molecular formula C12H14O7. It is a derivative of iduronic acid, which is a component of glycosaminoglycans, such as heparan sulfate and dermatan sulfate. This compound is of significant interest in biochemical research due to its role in various biological processes and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-L-Idopyranosiduronic acid, phenyl typically involves the glycosylation of iduronic acid derivatives with phenyl groups. One common method includes the use of glycosyl donors and acceptors under acidic or basic conditions to facilitate the formation of the glycosidic bond. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesis equipment. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization, chromatography, and recrystallization to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-L-Idopyranosiduronic acid, phenyl undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, altering the compound’s properties.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
Alpha-L-Idopyranosiduronic acid, phenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in studying glycosaminoglycan metabolism and enzyme activity, particularly alpha-L-iduronidase.
Medicine: It serves as a diagnostic marker for lysosomal storage disorders such as mucopolysaccharidosis I (MPS I).
Industry: The compound is utilized in the production of pharmaceuticals and biochemical assays
Wirkmechanismus
The mechanism of action of alpha-L-Idopyranosiduronic acid, phenyl involves its interaction with specific enzymes and receptors in biological systems. For instance, it acts as a substrate for alpha-L-iduronidase, an enzyme that cleaves iduronic acid residues from glycosaminoglycans. This enzymatic activity is crucial for the degradation of these complex carbohydrates, preventing their accumulation in tissues .
Vergleich Mit ähnlichen Verbindungen
Glucuronic acid derivatives: These compounds share structural similarities with alpha-L-Idopyranosiduronic acid, phenyl but differ in their specific functional groups and biological activities.
Mannopyranosiduronic acid: Another uronic acid derivative with distinct properties and applications.
Galactopyranosiduronic acid: Similar in structure but with different stereochemistry and reactivity.
Uniqueness: this compound is unique due to its specific interaction with alpha-L-iduronidase and its role in glycosaminoglycan metabolism. Its distinct stereochemistry and functional groups make it a valuable tool in biochemical research and therapeutic applications .
Eigenschaften
CAS-Nummer |
39031-71-5 |
|---|---|
Molekularformel |
C12H14O7 |
Molekulargewicht |
270.23 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10+,12+/m0/s1 |
InChI-Schlüssel |
WVHAUDNUGBNUDZ-DSPMHBFJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



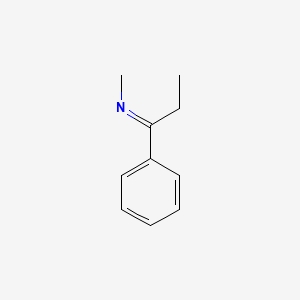
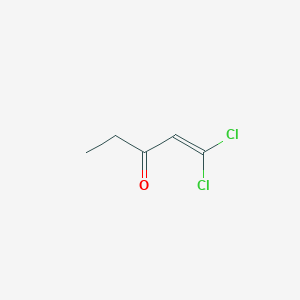
![(E)-Bis[1-(4-methylphenyl)ethyl]diazene](/img/structure/B14680529.png)

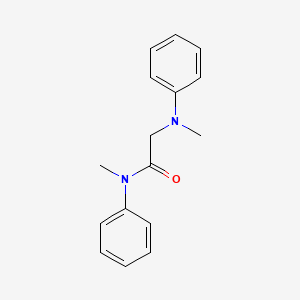

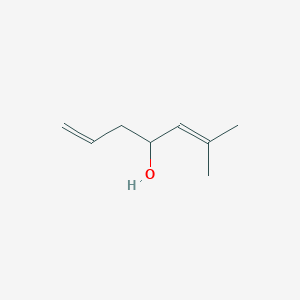
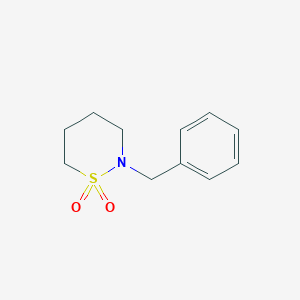
![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
![4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide](/img/structure/B14680575.png)
